molecular formula C20H13F4NO3 B11497494 4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B11497494
M. Wt: 391.3 g/mol
InChI Key: LUYROFZGNHSTCM-UHFFFAOYSA-N
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Description

4-(4-FLUOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a complex organic compound characterized by the presence of fluorine atoms and a furo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach includes the formation of the furo[3,4-b]pyridine core followed by the introduction of fluorophenyl and trifluoromethylphenyl groups through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-FLUOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-FLUOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl ketones: These compounds share the trifluoromethyl group and have similar chemical properties.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups exhibit comparable reactivity and applications.

Uniqueness

4-(4-FLUOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is unique due to its specific combination of fluorine atoms and the furo[3,4-b]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H13F4NO3

Molecular Weight

391.3 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione

InChI

InChI=1S/C20H13F4NO3/c21-13-6-4-11(5-7-13)15-9-17(26)25(16-10-28-19(27)18(15)16)14-3-1-2-12(8-14)20(22,23)24/h1-8,15H,9-10H2

InChI Key

LUYROFZGNHSTCM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(COC2=O)N(C1=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

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